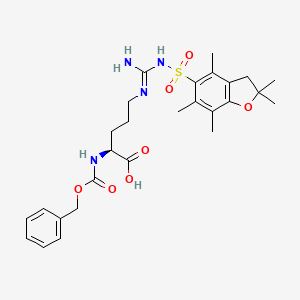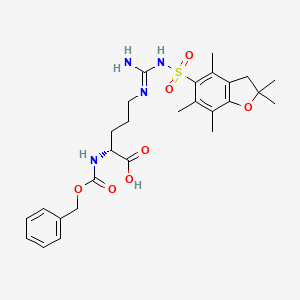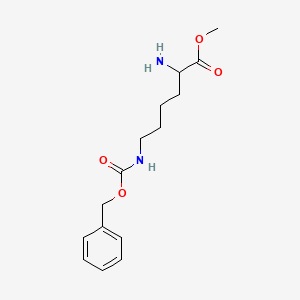
Boc-l-melys(z)-oh dcha
Vue d'ensemble
Description
Boc-l-melys(z)-oh dcha: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups that facilitate its incorporation into peptides. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a methyl group (N-Me), and a benzyloxycarbonyl (Z) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-l-melys(z)-oh dcha typically begins with lysine.
Protection of Amino Groups: The amino groups of lysine are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups.
Methylation: The ε-amino group of lysine is methylated to introduce the N-Me group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Automated Systems: Automated systems for protection, methylation, and purification steps.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Boc-l-melys(z)-oh dcha can undergo substitution reactions where protective groups are replaced or removed.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove protective groups.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Basic Conditions: Sodium hydroxide can be used to remove the Z group.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of protective groups yields lysine derivatives that can be further used in peptide synthesis.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-l-melys(z)-oh dcha is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific functions.
Medicine:
Drug Development: It is used in the development of peptide-based drugs, which have applications in treating various diseases.
Industry:
Biotechnology: The compound is used in the production of biotechnological products, including enzymes and antibodies.
Mécanisme D'action
Mechanism:
Protective Groups: The Boc and Z groups protect the amino groups of lysine during peptide synthesis, preventing unwanted reactions.
Methylation: The N-Me group modifies the chemical properties of lysine, influencing its reactivity and interactions.
Molecular Targets and Pathways:
Peptide Bonds: The compound facilitates the formation of peptide bonds by protecting reactive groups.
Protein Interactions: Modified peptides can interact with specific proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Boc-Lys(Z)-OH: Lacks the N-Me group, making it less versatile in certain peptide synthesis applications.
Fmoc-Lys(Z)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc, offering alternative protection strategies.
Uniqueness:
Versatility: The presence of both Boc and Z protective groups, along with the N-Me modification, makes Boc-l-melys(z)-oh dcha highly versatile for various synthetic applications.
Stability: The compound offers enhanced stability during peptide synthesis, reducing the risk of side reactions.
Propriétés
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCHRIXOPOHCX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;[2-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840263.png)
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[2-methoxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840268.png)




![N-[(Z)-amino-(2,4-dioxooxolan-3-ylidene)methyl]benzamide](/img/structure/B7840310.png)


![(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
![(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840353.png)
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840360.png)

![(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840376.png)
